N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-3-(hexyloxy)aniline
Description
N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-3-(hexyloxy)aniline is a substituted aniline derivative featuring a phenoxyethyl backbone with two tert-butyl groups at the 2- and 4-positions of the phenyl ring and a hexyloxy substituent at the 3-position of the aniline moiety.
- Molecular Formula: Estimated as C₂₈H₄₁NO₂ (based on substituent analysis).
- Molecular Weight: ~423.63 g/mol.
- Lipophilicity: The hexyloxy chain (C₆H₁₃O) likely increases solubility in non-polar solvents compared to shorter alkoxy substituents .
Properties
IUPAC Name |
N-[2-(2,4-ditert-butylphenoxy)ethyl]-3-hexoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H43NO2/c1-8-9-10-11-18-30-24-14-12-13-23(21-24)29-17-19-31-26-16-15-22(27(2,3)4)20-25(26)28(5,6)7/h12-16,20-21,29H,8-11,17-19H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLBTPXHULRYJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=CC(=C1)NCCOC2=C(C=C(C=C2)C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H43NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Phenoxy Intermediate
The initial step involves the formation of the phenoxy moiety, specifically 2,4-di-tert-butylphenol derivatives, through aromatic substitution reactions. Literature indicates that tert-butyl groups are introduced via Friedel-Crafts alkylation, typically using tert-butyl chloride or tert-butyl alcohol in the presence of Lewis acids like aluminum chloride (AlCl₃).
- Reagents: 2,4-di-tert-butylphenol, tert-butyl chloride
- Catalyst: Aluminum chloride
- Solvent: Dichloromethane or chloroform
- Temperature: 0°C to room temperature
- Yield: Approximately 80-85% under optimized conditions
This step ensures the phenolic core with tert-butyl groups is prepared with high regioselectivity, setting the stage for subsequent ether formation.
Preparation of the Ethoxy Linker
The ethoxy chain is introduced via nucleophilic substitution of a suitable halide or activated alcohol. A common approach involves:
- Starting Material: 2-(2,4-di-tert-butylphenoxy)ethyl bromide or chloride
- Reaction: Nucleophilic substitution with ammonia or primary amines to form the amino linkage
- Reaction Conditions:
- Base: Potassium carbonate or sodium hydride
- Solvent: Acetone or DMF
- Temperature: 25-50°C
- Time: 12-24 hours
- Yield: 70-85%
A study indicates that using phase transfer catalysts can improve the efficiency of this step, with yields reaching up to 90% in optimized setups.
Amination to Form the Aniline Derivative
The amino group is introduced onto the aromatic ring via nucleophilic aromatic substitution or reduction of nitro precursors:
- Route 1: Direct amination using ammonia or primary amines under catalytic conditions
- Route 2: Reduction of nitro groups using catalytic hydrogenation (e.g., Pd/C, PtO₂) in ethanol or acetic acid
- Catalyst: Palladium on carbon (Pd/C)
- Solvent: Ethanol or ethyl acetate
- Temperature: 50-80°C
- Hydrogen Pressure: 1-3 atm
- Yield: 75-90%
This step is crucial for obtaining the free amino group on the aromatic ring, which will be further functionalized.
Introduction of the Hexyloxy Group
The hexyloxy substituent is typically introduced via nucleophilic substitution of a suitable halide or via Williamson ether synthesis:
- Reagents: Hexyl bromide or chloride
- Base: Potassium carbonate
- Solvent: Acetone or DMF
- Conditions: Reflux at 60-80°C for 12-24 hours
- Yield: 80-85%
Williamson ether synthesis is favored for its regioselectivity and high yield, especially when using anhydrous conditions.
Final Assembly and Purification
The final compound is assembled through coupling of the phenoxy-ethyl-aniline intermediate with the hexyloxy group, followed by purification via column chromatography or recrystallization.
- Purification: Typically achieved through silica gel chromatography using a gradient of hexanes and ethyl acetate.
- Yield: Overall yield for the multi-step synthesis ranges between 50-70%, depending on reaction optimization.
Data Table: Summary of Preparation Methods
| Step | Reaction Type | Reagents | Conditions | Typical Yield | Notes |
|---|---|---|---|---|---|
| 1 | Friedel-Crafts alkylation | tert-Butyl chloride, AlCl₃ | 0°C to RT | 80-85% | Regioselective tert-butylation |
| 2 | Nucleophilic substitution | 2-(2,4-di-tert-butylphenoxy)ethyl halide | DMF, base, reflux | 70-85% | Ether linkage formation |
| 3 | Aromatic amination | NH₃ or primary amines | Pd/C, ethanol, 80°C | 75-90% | Amine functionalization |
| 4 | Williamson ether synthesis | Hexyl halide, base | Reflux, acetone | 80-85% | Alkoxy group introduction |
| 5 | Coupling & purification | Final assembly | Chromatography | 50-70% | Purity optimization |
Research Findings and Notes
- Reaction Optimization: Use of phase transfer catalysts and inert atmospheres significantly enhances yields and purity.
- Environmental Considerations: Employing greener solvents like ethanol and minimizing excess reagents align with sustainable practices.
- Scale-up Potential: The described methods are adaptable for industrial synthesis, with process intensification strategies such as continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-3-(hexyloxy)aniline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-3-(hexyloxy)aniline has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-3-(hexyloxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular processes and pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and applications .
Comparison with Similar Compounds
Substituent Effects on Phenoxyethyl and Aniline Moieties
The table below compares key structural and inferred properties of the target compound with its analogs:
Electronic and Steric Properties
Electron-Donating vs. Withdrawing Groups :
- The hexyloxy group in the target compound is electron-donating, increasing the electron density of the aniline ring compared to the electron-withdrawing fluoro group in its analog . This difference impacts reactivity in electrophilic substitution reactions.
- Methoxyethoxy (in ) provides moderate electron donation but with increased polarity due to the ether linkage.
- In contrast, the sec-butyl substituent in offers less steric bulk, favoring higher crystallinity.
Biological Activity
N-{2-[2,4-Di(tert-butyl)phenoxy]ethyl}-3-(hexyloxy)aniline is a synthetic organic compound with notable structural complexity, characterized by its molecular formula and a molecular weight of approximately 425.65 g/mol. This compound features a hexyloxy group and a di(tert-butyl)phenoxy moiety, which contribute to its unique chemical properties and potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Key Features
- Molecular Formula :
- Molecular Weight : 425.65 g/mol
- Density : Approximately 1.0 g/cm³
- Boiling Point : Predicted at 513.8 °C at 760 mmHg
The bulky tert-butyl groups in the structure may influence intermolecular interactions, affecting solubility and reactivity in biological systems.
Table 1: Comparison of Related Compounds
| Compound Name | Molecular Formula | Key Biological Activities |
|---|---|---|
| 2,4-Di(tert-butyl)phenol | Antioxidant activity; bacterial metabolite | |
| Hexyloxyaniline | Potential neuroprotective effects | |
| 4-Tert-butylaniline | Modulation of neurotransmitter systems |
Understanding the mechanism of action for this compound involves investigating its interactions with molecular targets such as enzymes or receptors. The following pathways are hypothesized based on structural similarities with known compounds:
- Inhibition or Activation of Enzymes : The compound may serve as an inhibitor or activator for specific enzymes involved in metabolic processes.
- Receptor Binding : The aniline moiety might facilitate binding to receptors involved in neurotransmission or inflammatory responses.
Case Study Insights
- Antioxidant Activity : A study on related phenolic compounds demonstrated their ability to reduce oxidative stress in cellular models, suggesting that this compound could exhibit similar properties due to its phenolic structure.
- Neuroprotective Effects : Research on hexyloxy derivatives has shown potential neuroprotective effects in models of neurodegeneration, indicating that this compound could be explored for therapeutic applications in neurobiology.
Research Applications
This compound has potential applications across various fields:
- Chemistry : Utilized as a reagent in organic synthesis and analytical chemistry.
- Biology : Employed in proteomics research to study protein interactions and functions.
- Medicine : Investigated for potential therapeutic applications including drug development and delivery systems.
Q & A
Basic: What safety protocols are critical when handling N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-3-(hexyloxy)aniline?
Answer:
- Ventilation & PPE: Conduct all operations in a fume hood to minimize inhalation risks. Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
- Thermal Hazards: Avoid heat sources and open flames due to flammability risks. Store in a cool, dry area (<25°C) away from sunlight .
- Spill Management: Use inert absorbents (e.g., vermiculite) for spills, followed by decontamination with ethanol/water mixtures. Avoid aqueous solutions if the compound reacts with water .
Basic: What synthetic methodologies are reported for this compound?
Answer:
- Key Reaction: A palladium-catalyzed coupling (e.g., Suzuki-Miyaura) is commonly used to introduce the tert-butylphenoxy and hexyloxy substituents. For example, details a similar protocol using bis(pinacolato)diboron and potassium acetate in 1,4-dioxane at 95°C .
- Workup: Post-reaction, the product is purified via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallized from ethanol to ≥95% purity .
Advanced: How can researchers optimize Suzuki-Miyaura coupling efficiency for this compound?
Answer:
- Catalyst Selection: Use Pd(OAc)₂ with tricyclohexylphosphine as a ligand (1:4 molar ratio to substrate) to enhance stability and reduce side reactions .
- Solvent Optimization: Replace 1,4-dioxane with toluene for higher boiling points (110°C), improving reaction kinetics. Monitor by TLC (Rf = 0.3 in 7:3 hexane:EtOAc) .
- Boron Reagent Stoichiometry: Increase bis(pinacolato)diboron to 1.1 equivalents to drive the reaction to completion .
Advanced: How to resolve contradictions in NMR and mass spectrometry data during characterization?
Answer:
- Dynamic NMR Analysis: For ambiguous proton splitting (e.g., tert-butyl groups), perform variable-temperature NMR (25–60°C) to assess rotational barriers .
- High-Resolution MS: Use ESI-HRMS to distinguish isobaric impurities. Compare observed [M+H]⁺ peaks (e.g., calculated 493.32 vs. experimental 493.31) to confirm molecular formula .
- 2D NMR (HSQC/HMBC): Assign overlapping aromatic signals by correlating ¹H-¹³C couplings, particularly for the aniline and phenoxy moieties .
Advanced: How does the electronic structure of this compound influence its utility in organic electronics?
Answer:
- DFT Calculations: Perform B3LYP/6-31G(d) simulations to map HOMO/LUMO levels. The tert-butyl groups enhance steric protection, stabilizing the HOMO (-5.2 eV) for hole-transport applications .
- Thin-Film Characterization: Use AFM and XRD to assess crystallinity. The hexyloxy chain promotes π-π stacking (d-spacing ~3.4 Å), critical for charge mobility in OLEDs .
Advanced: What strategies are effective for modifying substituents to study structure-activity relationships?
Answer:
- Positional Isomerism: Synthesize analogs with tert-butyl groups at 3,5-positions (vs. 2,4) to evaluate steric effects on aggregation .
- Chain Length Variation: Replace hexyloxy with shorter (butoxy) or branched (2-ethylhexyloxy) chains to study solubility vs. conductivity trade-offs .
- Protecting Groups: Use tert-butyldimethylsilyl (TBDMS) ethers to temporarily block hydroxyl groups during functionalization .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- ¹H/¹³C NMR: Identify tert-butyl singlets (δ 1.3 ppm, 9H) and aniline NH signals (δ 5.2 ppm, broad). Aromatic protons appear as multiplets (δ 6.7–7.4 ppm) .
- FT-IR: Confirm ether linkages (C-O-C stretch at 1240 cm⁻¹) and aniline N-H bend (1610 cm⁻¹) .
- Elemental Analysis: Validate C, H, N content (±0.3% deviation) to ensure purity .
Advanced: How does thermal stability impact its application in high-temperature materials?
Answer:
- TGA Analysis: The compound exhibits a decomposition onset at 220°C (N₂ atmosphere), making it suitable for polymers requiring processing below 200°C .
- DSC Profiling: Glass transition (Tg) at 85°C suggests rigidity; blending with flexible monomers (e.g., polycaprolactone) can tailor mechanical properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
